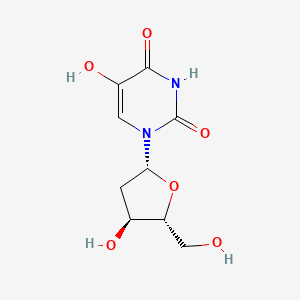

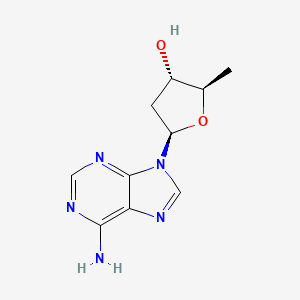

2',5'-Dideoxyadenosine

Übersicht

Beschreibung

2’,5’-Dideoxyadenosine is a nucleoside analog that acts as a potent and non-competitive inhibitor of adenylyl cyclase . This compound is known for its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . It has significant applications in scientific research, particularly in the fields of biochemistry and pharmacology .

Wirkmechanismus

Target of Action

The primary target of 2’,5’-Dideoxyadenosine is adenylyl cyclase, an enzyme involved in the conversion of ATP to cyclic AMP (cAMP) and pyrophosphate . This enzyme plays a crucial role in intracellular signal transduction .

Mode of Action

2’,5’-Dideoxyadenosine acts as a potent and non-competitive inhibitor of adenylyl cyclase . It binds to the P-site of the enzyme, effectively inhibiting its activity with an IC50 of 3 µM . As a nucleoside analog, it exerts a potent antiadrenergic action in the heart .

Biochemical Pathways

By inhibiting adenylyl cyclase, 2’,5’-Dideoxyadenosine reduces the production of cAMP . This can block the phosphorylation of GluA1 at the Ser845 site induced by carbachol (CCh) . It also blocks CCh-induced increases in Akt phosphorylation .

Pharmacokinetics

It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of adenylyl cyclase by 2’,5’-Dideoxyadenosine leads to a decrease in cAMP production . This can have various downstream effects, including the modulation of heart function due to its antiadrenergic action .

Action Environment

It’s worth noting that the inhibitory effect of 2’,5’-dideoxyadenosine on adenylyl cyclase can vary widely among tissues .

Biochemische Analyse

Biochemical Properties

2’,5’-Dideoxyadenosine plays a crucial role in biochemical reactions, primarily as a non-competitive inhibitor of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling pathways . By binding to the adenosine P1 binding site, 2’,5’-Dideoxyadenosine effectively inhibits adenylate cyclase activity, leading to a decrease in cAMP levels . This inhibition can vary widely among different tissues, with IC₅₀ values ranging from 3 µM in rat brain membranes to 45 µM in purified bovine brain enzyme .

Cellular Effects

2’,5’-Dideoxyadenosine exerts significant effects on various cell types and cellular processes. By inhibiting adenylate cyclase, it reduces cAMP levels, which in turn affects multiple downstream signaling pathways. This reduction in cAMP can lead to decreased activation of cAMP-dependent protein kinase (PKA), altered ion channel activity, and changes in gene expression . Additionally, 2’,5’-Dideoxyadenosine has been shown to block the positive inotropic and chronotropic effects of β-adrenergic agents, further influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2’,5’-Dideoxyadenosine exerts its effects by binding non-competitively to the P-site of adenylate cyclase. This binding inhibits the enzyme’s activity, preventing the conversion of ATP to cAMP . The compound’s inhibitory effect is not reversible and does not compete with ATP, making it a potent and specific inhibitor of adenylate cyclase . This mechanism of action is crucial for understanding how 2’,5’-Dideoxyadenosine modulates cellular signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5’-Dideoxyadenosine can change over time. The compound is generally stable under standard storage conditions, but its inhibitory effects on adenylate cyclase can vary depending on the experimental setup and duration . Long-term studies have shown that 2’,5’-Dideoxyadenosine can maintain its inhibitory activity over extended periods, although the degree of inhibition may decrease with prolonged exposure . Additionally, the compound’s stability and degradation rates can influence its effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2’,5’-Dideoxyadenosine in animal models vary with different dosages. At lower doses, the compound effectively inhibits adenylate cyclase without causing significant adverse effects . At higher doses, 2’,5’-Dideoxyadenosine can exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

2’,5’-Dideoxyadenosine is involved in several metabolic pathways, primarily through its interaction with adenylate cyclase . The compound’s inhibition of adenylate cyclase affects the levels of cAMP, which in turn influences various metabolic processes . Additionally, 2’,5’-Dideoxyadenosine can be metabolized by enzymes such as adenosine kinase and deoxycytidine kinase, further impacting its activity and stability within cells .

Transport and Distribution

Within cells and tissues, 2’,5’-Dideoxyadenosine is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to cross cell membranes and reach its target sites . Once inside the cell, 2’,5’-Dideoxyadenosine can interact with specific transporters and binding proteins that facilitate its distribution and localization . These interactions are crucial for the compound’s effectiveness in inhibiting adenylate cyclase and modulating cellular functions.

Subcellular Localization

The subcellular localization of 2’,5’-Dideoxyadenosine is essential for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with adenylate cyclase and other target proteins . Additionally, 2’,5’-Dideoxyadenosine may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2’,5’-Dideoxyadenosin umfasst typischerweise die Reduktion von Nukleosiden. Ein übliches Verfahren beinhaltet die Reduktion eines Nukleosids mit Wasserstoff in Gegenwart eines Palladiumkatalysators und eines wässrigen Lösungsmittelgemischs aus Acetonitril oder Ethylacetat und Wasser . Das Lösungsmittelgemisch enthält eine Base wie Natriumhydroxid/Natriumacetat oder Natriumcarbonat/Natriumacetat mit einem pH-Wert von 9-11 .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 2’,5’-Dideoxyadenosin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische chemische Synthese unter Verwendung der oben genannten Reduktionstechniken. Der Prozess wird für Ausbeute und Reinheit optimiert, um industrielle Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’,5’-Dideoxyadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Nukleosidstruktur verändern und möglicherweise ihre biologische Aktivität beeinflussen.

Reduktion: Als Teil seiner Synthese sind Reduktionsreaktionen entscheidend für die Entfernung spezifischer funktioneller Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufig wird Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Je nach der gewünschten Substitution werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist 2’,5’-Dideoxyadenosin selbst zusammen mit seinen verschiedenen Derivaten, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

2’,5’-Dideoxyadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Pharmakologie: Die Verbindung wird eingesetzt, um ihre antiadrenergen Wirkungen im Herzen und ihre potenziellen therapeutischen Anwendungen zu untersuchen.

Zellbiologie: Es wird verwendet, um die Zelldifferenzierung und das Wachstumshemmungsverhalten zu untersuchen, insbesondere in der Krebsforschung.

5. Wirkmechanismus

2’,5’-Dideoxyadenosin übt seine Wirkungen aus, indem es an der P-Stelle der Adenylylcyclase bindet und so die Aktivität des Enzyms hemmt . Diese Hemmung reduziert die Produktion von cAMP, was wiederum verschiedene cAMP-abhängige Signalwege beeinflusst. Die antiadrenerge Wirkung der Verbindung im Herzen ist eine ihrer bemerkenswerten Wirkungen und macht sie zu einem wertvollen Werkzeug in der Herz-Kreislauf-Forschung .

Ähnliche Verbindungen:

2’,3’-Dideoxyadenosin: Ein weiteres Nukleosidanalog mit ähnlichen inhibitorischen Wirkungen auf Adenylylcyclase.

Didanosin: Ein Nukleosidanalog, das als antivirales Mittel eingesetzt wird, insbesondere zur Behandlung von HIV.

2-Chlor-2’-Desoxyadenosin: Eine Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: 2’,5’-Dideoxyadenosin ist einzigartig aufgrund seiner spezifischen Hemmung der Adenylylcyclase und seiner starken antiadrenergen Wirkungen. Seine Fähigkeit, Zellmembranen zu durchdringen und seine Wirkungen intrazellulär auszuüben, unterscheidet es von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxyadenosine: Another nucleoside analog with similar inhibitory effects on adenylyl cyclase.

Didanosine: A nucleoside analog used as an antiviral agent, particularly in the treatment of HIV.

2-Chloro-2’-deoxyadenosine: A compound with similar structural features but different biological activities.

Uniqueness: 2’,5’-Dideoxyadenosine is unique due to its specific inhibition of adenylyl cyclase and its potent antiadrenergic effects. Its ability to permeate cell membranes and exert its effects intracellularly distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHPXOJTVQDVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927095 | |

| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-26-6, 13116-42-2 | |

| Record name | NSC95943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)